molecular formula C13H10Cl2N2O2S B15219038 Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate CAS No. 87847-36-7

Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B15219038
CAS No.: 87847-36-7
M. Wt: 329.2 g/mol
InChI Key: DUKZNWRNMUSDMC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with various nucleophiles.

    Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation of the phenylthio group.

    Catalysts: Acid catalysts like methanesulfonic acid are used in cyclization reactions.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: Complex heterocyclic compounds.

Scientific Research Applications

Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87847-36-7

Molecular Formula

C13H10Cl2N2O2S

Molecular Weight

329.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C13H10Cl2N2O2S/c1-2-19-12(18)9-10(14)16-13(15)17-11(9)20-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

DUKZNWRNMUSDMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2

Origin of Product

United States

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